1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as P7C3, is a small molecule that has been identified as a neuroprotective agent. It was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the field of neuroscience.
Scientific Research Applications
Synthesis and Chemical Properties
1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that belongs to a broader class of chemicals with potential applications in various fields of scientific research. While the specific compound does not have direct studies available in the literature, related research on compounds with similar chemical structures provides insights into potential applications and properties.
Compounds structurally related to this compound have been synthesized for various purposes, including the development of antiallergic, antibacterial, antifungal, and antitumor activities. For example, derivatives of pyrazole and pyrazolopyrimidine have shown promising antibacterial activity against specific strains, indicating their potential use in designing new antimicrobial agents (Palkar et al., 2017). Similarly, pyrazole derivatives have been investigated for their tumor cell growth inhibitory activity, suggesting their application in cancer research (Ying-jie Cui et al., 2019).
Antimicrobial and Antitumor Potential
The antimicrobial properties of related compounds, such as those with activity against Mycobacterium tuberculosis, highlight the potential of pyrazole and thiazole derivatives in treating infectious diseases (Gezginci et al., 1998). The synthesis of novel heterocyclic compounds from benzofuran derivatives has also shown a range of biological activities, further underscoring the versatility of these chemical frameworks in drug discovery (Patankar et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenases (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound inhibits the activity of COX-1 and COX-2 enzymes . By inhibiting these enzymes, it prevents the formation of prostaglandins, thereby reducing inflammation. The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators .
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9(2)19-12(6-7-16-19)14(20)18-15-17-11-5-4-10(21-3)8-13(11)22-15/h4-9H,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQHOAOUKKLQMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.